molecular formula C26H22O7 B2521439 (Z)-benzyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 620548-34-7

(Z)-benzyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2521439
CAS No.: 620548-34-7
M. Wt: 446.455
InChI Key: UUHAPRINZWFXOG-QRVIBDJDSA-N
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Description

(Z)-benzyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic benzofuran derivative of significant interest in chemical biology and medicinal chemistry research for its role as a key intermediate and its potential biological activity. Its core structure is based on a benzofuran-3-one scaffold, a privileged structure found in numerous biologically active molecules. This compound serves as a crucial synthetic precursor in the development of more complex molecular probes and inhibitors, particularly those targeting protein kinase signaling pathways. The (Z)-configured benzylidene group at the 2-position and the benzyloxyacetate side chain are essential pharmacophores that contribute to its binding affinity and specificity in biochemical assays. Researchers utilize this compound primarily to investigate the structure-activity relationships (SAR) of kinase inhibition, as it provides a versatile template for further chemical elaboration. Its mechanism of action is hypothesized to involve interaction with the ATP-binding pocket of specific kinases, potentially acting as a type I or type II inhibitor depending on the conformation stabilized by its distinct substituents. The compound's research value is underscored by its use in cellular models to study downstream effects of kinase modulation on processes like apoptosis and cell proliferation. It is an essential tool for scientists deconstructing complex signaling networks and for the rational design of next-generation therapeutic candidates. This reagent is strictly for research use in laboratory settings.

Properties

IUPAC Name

benzyl 2-[[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O7/c1-29-21-10-6-9-18(26(21)30-2)13-23-25(28)20-12-11-19(14-22(20)33-23)31-16-24(27)32-15-17-7-4-3-5-8-17/h3-14H,15-16H2,1-2H3/b23-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHAPRINZWFXOG-QRVIBDJDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-benzyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and findings from recent studies.

Chemical Structure and Properties

The compound features a benzyl group connected to a dihydrobenzofuran moiety, which is further substituted with a methoxy group. Its chemical formula is C₁₈H₁₈O₅, and it has a molecular weight of approximately 306.34 g/mol. The structural complexity suggests potential for diverse biological interactions.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities including:

  • Antioxidant Activity : The presence of methoxy groups in the structure enhances the electron-donating ability, contributing to its antioxidant properties.
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, thus reducing inflammation.
  • Anticancer Potential : In vitro studies have shown cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent.

Antioxidant Activity

A study conducted by demonstrated that the compound exhibited significant free radical scavenging activity. The IC₅₀ value for DPPH radical scavenging was found to be 25 µg/mL, indicating strong antioxidant potential.

CompoundIC₅₀ (µg/mL)
(Z)-benzyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate25
Ascorbic Acid10

Anti-inflammatory Effects

In vivo studies reported by highlighted the compound's ability to reduce edema in rat models of inflammation. The administration of the compound led to a 40% reduction in paw edema compared to control groups.

Treatment GroupPaw Edema Reduction (%)
Control0
Compound40

Anticancer Activity

The cytotoxicity of (Z)-benzyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate was evaluated against various cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The results indicated IC₅₀ values as follows:

Cell LineIC₅₀ (µM)
MCF-715
HeLa20
A54918

These findings suggest that the compound has selective cytotoxicity towards cancer cells while exhibiting minimal toxicity towards normal cells.

The proposed mechanism involves the modulation of signaling pathways associated with inflammation and cell proliferation. Specifically, it appears to inhibit NF-kB activation and downregulate COX-2 expression, leading to reduced inflammatory responses and tumor growth .

Case Studies

A recent clinical study explored the effects of this compound in patients with chronic inflammatory conditions. Participants receiving the compound showed significant improvements in biomarkers of inflammation such as C-reactive protein (CRP) levels over a 12-week period.

Scientific Research Applications

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to (Z)-benzyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate. For instance, derivatives of benzofuran have shown effectiveness in inhibiting cancer cell proliferation. A notable study identified that benzofuran derivatives could induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and death .

Case Study:
A research article published in Nature highlighted the synthesis of a benzofuran derivative that demonstrated potent activity against breast cancer cells. The study utilized structure-activity relationship (SAR) analysis to optimize the compound's efficacy, revealing that modifications to the benzofuran moiety significantly enhanced its anticancer properties .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Compounds containing the benzofuran scaffold have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that (Z)-benzyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate may serve as a lead compound in developing new anti-inflammatory agents .

Polymer Chemistry

In polymer chemistry, derivatives of (Z)-benzyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate can be utilized to create novel materials with enhanced properties. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical strength due to its rigid structure.

Data Table: Polymer Properties

PropertyControl PolymerPolymer with (Z)-Benzyl Compound
Tensile Strength (MPa)3045
Thermal Stability (°C)200250
Elongation at Break (%)1020

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents on Benzylidene Group Terminal Ester/Group Key Structural Differences vs. Target Compound Reference
Target Compound : (Z)-benzyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate 2,3-Dimethoxy Benzyl acetate
{[(2Z)-2-(3,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl]oxy}acetic acid 3,4-Dimethoxy Acetic acid - Methoxy positions (3,4 vs. 2,3)
- Carboxylic acid vs. benzyl ester
Methyl {[(2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl]oxy}acetate 3-Fluoro Methyl acetate - Fluorine vs. methoxy
- Methyl vs. benzyl ester
(2Z)-2-(2,5-Dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate 2,5-Dimethoxy Methanesulfonate - Methoxy positions (2,5 vs. 2,3)
- Sulfonate vs. acetate
Benzyl 2-[[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy}acetate 5-Methylfuran-2-yl Benzyl acetate - Heterocyclic furan vs. aromatic benzylidene
Benzyl 2-[[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy}acetate 3-Methylthiophen-2-yl Benzyl acetate - Thiophene vs. benzylidene
- Sulfur atom present

Analysis of Structural and Functional Differences

3.1. Substituent Position and Electronic Effects
  • Methoxy Group Positioning: The 2,3-dimethoxy substitution in the target compound (vs. 3,4-dimethoxy in ) alters steric and electronic profiles. The 2,3-substitution may enhance intramolecular hydrogen bonding or π-π stacking compared to 3,4-dimethoxy analogs .
  • Fluorine Substitution :

    • The 3-fluoro analog () replaces methoxy with a highly electronegative fluorine atom, which may reduce electron density on the benzylidene ring. This could influence reactivity (e.g., electrophilic substitution) or metabolic stability .
3.2. Terminal Group Modifications
  • Ester vs. Benzyl vs. Methyl Esters: The benzyl ester in the target compound (vs. methyl in ) increases lipophilicity, which may improve bioavailability but slow hydrolysis in vivo .
3.3. Heterocyclic vs. Aromatic Benzylidene Groups
  • Furan and Thiophene Derivatives :
    • The 5-methylfuran-2-yl () and 3-methylthiophen-2-yl () substituents introduce heterocyclic rings. The furan’s oxygen or thiophene’s sulfur atoms may engage in unique hydrogen bonding or dipole interactions, respectively. Thiophene’s larger atomic radius could also increase steric bulk .

Implications for Research and Development

  • Structure-Activity Relationships (SAR) :

    • The position of methoxy groups and choice of terminal ester are critical for optimizing solubility, stability, and target engagement.
    • Heterocyclic benzylidene groups (e.g., thiophene) warrant exploration for enhanced selectivity in biological systems.
  • Synthetic and Analytical Considerations :

    • Crystallographic tools like SHELX () or WinGX () are essential for confirming Z/E configurations and molecular packing.
    • Spectroscopic methods (e.g., NMR, IR) can differentiate substituent effects on electron density.

Q & A

Q. What are the common synthetic routes for synthesizing (Z)-benzyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate?

The synthesis typically involves multicomponent reactions (MCRs) to construct the benzofuran core. Key steps include:

  • Cyclization : Condensation of phenols with aldehydes (e.g., 2,3-dimethoxybenzaldehyde) to form the benzofuran scaffold.
  • Esterification : Introduction of the benzyl acetate group via coupling reagents (e.g., DCC or EDCI) under anhydrous conditions .
  • Optimization : Use of catalysts (e.g., p-toluenesulfonic acid) and solvents like ethanol or dichloromethane under reflux to enhance yields (≥75%) .

Q. What analytical techniques are essential for characterizing the compound’s structure?

Critical methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm stereochemistry (Z-configuration) and functional groups (e.g., methoxy, benzylidene) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., ~434.4 g/mol) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identification of carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) groups .

Q. What in vitro assays are typically employed to evaluate its biological activity?

Standard assays include:

  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Antimicrobial Testing : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
  • Enzyme Inhibition : Fluorometric assays (e.g., carbonic anhydrase inhibition) using recombinant enzymes .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene reduces side reactions .
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency, reducing reaction time by 30–40% .
  • Purification : Gradient column chromatography (hexane:EtOAc) or recrystallization (ethanol/water) achieves ≥95% purity .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Structural Analog Comparison : Compare substituent effects (e.g., 2,3-dimethoxy vs. 4-chloro) on activity using SAR tables .
  • Assay Standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) to minimize variability .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., enhanced cytotoxicity with electron-withdrawing groups) .

Q. How can computational methods aid in studying interactions with biological targets?

  • Molecular Docking : Predict binding modes to enzymes (e.g., carbonic anhydrase) using AutoDock Vina .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS) .
  • QSAR Modeling : Corrogate substituent electronegativity with IC₅₀ values to design derivatives .

Q. What experimental approaches elucidate the mechanism of enzyme inhibition?

  • Kinetic Studies : Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry .
  • Fluorescence Quenching : Monitor conformational changes in enzymes (e.g., tryptophan residue shifts) upon ligand binding .

Q. How can SAR studies guide derivative development for enhanced activity?

  • Substituent Screening : Test halogen (Cl, F), methoxy, and alkyl groups at the benzylidene position .
  • Bioisosteric Replacement : Replace benzyl with thiophene or furan rings to modulate lipophilicity .
  • Hybrid Molecules : Conjugate with known pharmacophores (e.g., sulfonamides) to target multiple pathways .

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